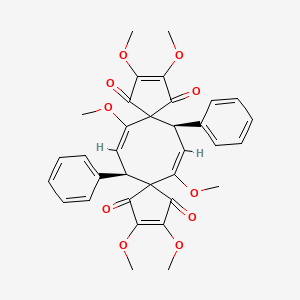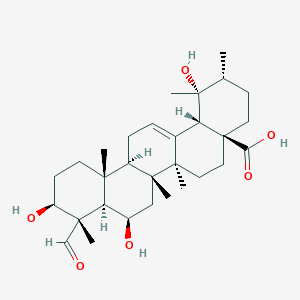
Linderaspirone A
Übersicht
Beschreibung
Linderaspirone A is a naturally occurring compound isolated from the leaves of Lindera erythrocarpa. It belongs to the class of spirocyclopentenedione derivatives and has shown significant potential in various biological activities, particularly in anti-inflammatory and anti-neuroinflammatory actions .
Wirkmechanismus
Target of Action
Linderaspirone A primarily targets pro-inflammatory proteins such as inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) . These proteins play a crucial role in the inflammatory response, contributing to the production of inflammatory mediators.
Mode of Action
This compound interacts with its targets by inhibiting their expression . This results in a decrease in the production of prostaglandin E2 (PGE2) , tumor necrosis factor-α (TNF-α) , and interleukin-6 (IL-6) . Additionally, it inhibits the activation of nuclear factor κB (NF-κB) , a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.
Biochemical Pathways
The inhibition of iNOS and COX-2 by this compound affects the inflammatory response pathway . By inhibiting these enzymes, the production of inflammatory mediators such as PGE2, TNF-α, and IL-6 is reduced . This leads to a decrease in inflammation and potentially alleviates symptoms associated with inflammatory conditions.
Result of Action
The result of this compound’s action is a significant reduction in the production of inflammatory mediators . This leads to a decrease in inflammation, which can be beneficial in the treatment of various inflammatory conditions. The compound’s action against glucosamine-induced insulin resistance has also been noted .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its synthesis involves a Darzens cyclopentenedione synthesis and dioxygen-assisted photochemical dimerization . Moreover, the thermal isomerization of this compound into bi-linderone has been discovered , suggesting that temperature can influence its stability and efficacy
Biochemische Analyse
Biochemical Properties
Linderaspirone A plays a crucial role in biochemical reactions, particularly in the inhibition of pro-inflammatory mediators. It has been shown to inhibit the production of prostaglandin E2, tumor necrosis factor-alpha, and interleukin-6 . These interactions suggest that this compound may interact with enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the inflammatory response. The nature of these interactions involves the suppression of enzyme activity, leading to reduced production of inflammatory mediators.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In immune cells, such as macrophages and microglia, this compound inhibits the activation of nuclear factor kappa B, a key regulator of inflammation . This inhibition results in decreased expression of pro-inflammatory genes and proteins. Additionally, this compound has been observed to induce cytotoxicity in certain cancer cell lines, suggesting potential anti-cancer properties . The compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to and inhibits the activity of cyclooxygenase-2 and inducible nitric oxide synthase, leading to a decrease in the production of prostaglandin E2 and nitric oxide . These inhibitory effects are mediated through the suppression of nuclear factor kappa B activation, which in turn reduces the expression of pro-inflammatory genes. Additionally, this compound may induce apoptosis in cancer cells by modulating the expression of apoptosis-related genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light and heat . Long-term studies have shown that this compound can maintain its anti-inflammatory and cytotoxic effects over extended periods, although some degradation may occur. These temporal effects highlight the importance of proper storage and handling to preserve the compound’s bioactivity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits significant anti-inflammatory and cytotoxic effects without causing adverse effects . At high doses, the compound may induce toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances. These dosage-dependent effects underscore the need for careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to inflammation and apoptosis. The compound interacts with enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, affecting the production of key metabolites like prostaglandin E2 and nitric oxide . Additionally, this compound may influence metabolic flux by modulating the activity of enzymes involved in cellular metabolism, thereby altering metabolite levels and cellular energy balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound may be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, this compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biological effects. The distribution of this compound within tissues may also be influenced by its binding to plasma proteins, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with key biomolecules involved in inflammation and apoptosis . Post-translational modifications, such as phosphorylation, may influence the targeting and localization of this compound to specific cellular compartments. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Linderaspirone A can be synthesized through a series of steps involving the Darzens cyclopentenedione synthesis and dioxygen-assisted photochemical dimerization. The key precursor, methyllinderone, is essential for the synthesis of this compound . The synthetic procedure involves the following steps:
- Preparation of 4-(1,3-dithian-2-yl)-4-hydroxy-2,3-dimethoxycyclobut-2-enone.
- Refluxing in xylene to obtain 2-((3-mercaptopropyl)thio)-4,5-dimethoxycyclopent-4-ene-1,3-dione and 4,5-dimethoxy-cyclopent-4-ene-1,3-dione.
- Photochemical dimerization to form this compound .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily synthesized in research laboratories for scientific studies.
Analyse Chemischer Reaktionen
Types of Reactions: Linderaspirone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Linderaspirone A is unique due to its highly symmetrical [4.3.4.3]bispiro core structure. Similar compounds include:
Bi-linderone: It has a [4.5]spiro core and shares similar biological activities with this compound.
Demethoxy-bi-linderone: Another derivative with significant anti-inflammatory properties.
These compounds, while similar in structure and activity, differ in their specific molecular configurations and biological effects, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
(6R,7E,14R,15E)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32O10/c1-39-23-17-21(19-13-9-7-10-14-19)34(31(37)27(43-5)28(44-6)32(34)38)24(40-2)18-22(20-15-11-8-12-16-20)33(23)29(35)25(41-3)26(42-4)30(33)36/h7-18,21-22H,1-6H3/b23-17+,24-18+/t21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASRMBZSJNAYKB-PEFZSZSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(C2(C(=CC(C13C(=O)C(=C(C3=O)OC)OC)C4=CC=CC=C4)OC)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C/1=C/[C@@H](C2(C(=O)C(=C(C2=O)OC)OC)/C(=C\[C@@H](C13C(=O)C(=C(C3=O)OC)OC)C4=CC=CC=C4)/OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the potential therapeutic benefits of Linderaspirone A based on the current research?
A1: this compound has shown promising anti-inflammatory and anti-neuroinflammatory effects in laboratory settings. [, ] Specifically, it has demonstrated significant inhibitory effects on the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-α, and interleukin-6. [] Further research is needed to confirm these effects in humans and explore potential therapeutic applications.
Q2: How is this compound synthesized in the laboratory?
A2: Efficient total synthesis of this compound can be achieved through a biomimetic approach. [] This involves a three-step process starting with a Darzens cyclopentenedione synthesis, followed by dioxygen-assisted photochemical dimerization. [] Interestingly, this dimerization process can be triggered by simple exposure to sunlight. []
Q3: What is the relationship between this compound and Bi-linderone?
A3: this compound can undergo thermal isomerization to produce Bi-linderone. [] This discovery provides valuable insights into the potential biosynthetic pathway of Bi-linderone in nature. [] Notably, both compounds exhibit potent biological activities. []
Q4: What is unique about the structure of this compound?
A4: (+)-Linderaspirone A and (-)-linderaspirone A exist as a pair of enantiomers with a distinctive "windmill-shaped" structure. [] Their absolute configurations have been determined through extensive NMR analysis, crystal X-ray diffraction, and optical rotation calculations. [] This unique carbon skeleton is unprecedented in nature. []
Q5: Are there any known structure-activity relationship (SAR) studies for this compound?
A5: While specific SAR studies for this compound are not extensively detailed in the provided research, modifications to the basic structure could provide valuable information about the pharmacophore and potentially lead to derivatives with improved potency or selectivity. Further research focusing on the SAR of this compound and its analogs is crucial for optimizing its therapeutic potential.
Q6: How does this compound exert its anti-inflammatory effects?
A6: Research suggests that this compound, along with Bi-linderone and demethoxy-bi-linderone, can inhibit the expression of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [] Additionally, these compounds can suppress the activation of nuclear factor κB (NF-κB), a key regulator of inflammation. [] Further investigation is needed to fully elucidate the molecular mechanisms underlying these effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(2-amino-1,3-thiazol-5-yl)phenyl]methanesulfonamide](/img/structure/B1181497.png)
